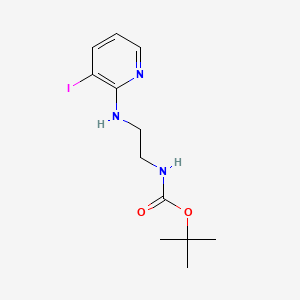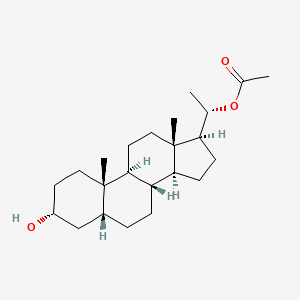![molecular formula C14H19BN2O2 B13412587 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: is a boronic ester derivative of imidazo[1,2-a]pyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the borylation of the corresponding imidazo[1,2-a]pyridine derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The boronic ester group in 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine makes it highly reactive in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction:
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF). The reaction is typically carried out at temperatures ranging from 80°C to 120°C.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl or a substituted alkene, depending on the halide used.
科学的研究の応用
Chemistry: 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is widely used as a building block in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing complex molecular architectures.
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: In the materials science industry, this compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action for 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways: In biological systems, the imidazo[1,2-a]pyridine scaffold can interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the nature of the substituents on the imidazo[1,2-a]pyridine ring and the biological context.
類似化合物との比較
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
Comparison: Compared to these similar compounds, 7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine scaffold, which imparts distinct pharmacological properties. The presence of the boronic ester group also enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H19BN2O2 |
|---|---|
分子量 |
258.13 g/mol |
IUPAC名 |
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H19BN2O2/c1-10-8-12-16-6-7-17(12)9-11(10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 |
InChIキー |
SJCZNORFFXVCQG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)

![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)

![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)








